benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-17(22-12-13-6-2-1-3-7-13)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCOLRLCGMBCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate, a common synthetic route involves the reaction of o-phenylenediamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential anticancer and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and proteins, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is essential for cell division, making them effective anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse biological and chemical behaviors depending on substituents at the 1-, 2-, and 5-positions. Below, we compare benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate with structurally related compounds, focusing on synthesis, reactivity, and biological relevance.
Physicochemical Properties
| Compound Class | Key Substituent | Solubility | Stability | Bioavailability |
|---|---|---|---|---|
| 2-Chloromethylbenzimidazoles | -CH₂Cl | Low | Moderate | Limited |
| Benzimidazole-2-carboxylic Acids | -COOH | High | High (ionic) | Moderate |
| N-Methylbenzimidazoles | -N-Me | Moderate | High | High |
| Target Compound | -O(CO)NHCH₂CH₂- | Moderate | High (hydrolytic) | Optimized |
Toxicological Considerations
Carbamate groups are generally associated with lower acute toxicity compared to organochlorides (e.g., 2-chloromethyl derivatives) but may pose chronic risks due to metabolic release of isocyanates. Ethyl carbamate (EC), a simpler carbamate, is classified as a Group 2A carcinogen by IARC, with exposure limits established in alcoholic beverages (e.g., Canada: 150 µg/L) . While this compound is structurally distinct from EC, its metabolic fate warrants investigation, particularly regarding hydrolysis to benzyl alcohol or benzimidazole-ethylamine intermediates.
Biological Activity
Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antifungal properties, potential anticancer effects, and other pharmacological applications.
Chemical Structure and Properties
This compound features a unique structure that includes a benzyl group, a benzimidazole moiety, and a carbamate functional group. This combination contributes to its potential biological activities.
| Compound Name | Structure | Notable Properties |
|---|---|---|
| This compound | Structure | Antifungal activity, potential anticancer properties |
Antifungal Activity
Research has indicated that this compound exhibits moderate antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus. A study published in the journal "Farmaco" in 2002 investigated the in vitro antifungal activity of this compound alongside other N-substituted benzimidazole derivatives. The findings suggested that while the compound showed promise, further studies are necessary to confirm its efficacy and safety in vivo.
Anticancer Potential
The anticancer properties of this compound have also been explored. Benzimidazole derivatives are known to inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines by interfering with biochemical pathways critical for tumor growth .
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the imidazole moiety can interact with multiple biological targets due to its broad range of chemical properties. This interaction may involve binding to enzyme active sites or influencing signaling pathways associated with cell growth and apoptosis.
Additional Biological Activities
In addition to antifungal and anticancer activities, this compound has been investigated for its potential antimicrobial and antiparasitic properties. These activities are attributed to the structural characteristics shared with other benzimidazole derivatives, which have been shown to exhibit a wide range of biological effects .
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzimidazole derivatives:
- Antifungal Study : A study evaluated various N-substituted benzimidazole derivatives, including this compound, against fungal strains. The results indicated moderate effectiveness against Candida albicans and Aspergillus fumigatus but called for further research to assess in vivo efficacy.
- Anticancer Research : Investigations into related compounds have shown that structural modifications can significantly enhance their inhibitory potency against cancer cell lines. For example, studies on benzimidazole derivatives revealed that specific substitutions could increase their effectiveness against various cancers .
- Microglia Activation : Recent studies on benzimidazole derivatives as cannabinoid receptor ligands demonstrated their immunomodulatory effects on microglia activation, suggesting a potential neuroprotective role for compounds with similar structures .
Q & A
Q. What are the established synthetic routes for benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate, and how can reaction conditions be optimized?
Methodological Answer : The synthesis typically involves coupling a benzimidazole-ethylamine derivative with benzyl chloroformate. Key steps include:
- Amine activation : React 2-(1H-benzimidazol-2-yl)ethylamine with a base (e.g., triethylamine) in anhydrous dichloromethane.
- Carbamate formation : Add benzyl chloroformate dropwise at 0°C, followed by stirring at room temperature for 6–12 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water).
Q. Optimization Strategies :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Improve yields (e.g., 60–75%) by controlling moisture (anhydrous conditions) or using coupling agents like HOBt/DCC .
Table 1 : Representative Synthetic Yields for Analogous Compounds
| Compound Class | Yield Range | Key Conditions | Reference |
|---|---|---|---|
| Benzimidazole-carbamate hybrids | 55–78% | Anhydrous DCM, 24h RT | |
| Phosphorylated derivatives | 31–46% | Reflux, THF, 48h |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the benzimidazole protons (δ 7.2–8.1 ppm) and carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H] at m/z 326.3) .
- X-ray Crystallography : Employ SHELX programs for structure refinement. Single crystals can be grown via slow evaporation in methanol .
Critical Note : Discrepancies in NMR splitting patterns may arise from rotational barriers in the carbamate group; use variable-temperature NMR to resolve .
Advanced Research Questions
Q. How does the benzimidazole moiety influence the compound’s interaction with biological targets like histone deacetylases (HDACs)?
Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the benzimidazole ring and HDAC active sites (e.g., Zn-binding pockets) .
- In Vitro Assays : Measure IC values using fluorogenic HDAC substrates (e.g., Boc-Lys(Ac)-AMC). Compare with control inhibitors like SAHA .
Table 2 : Hypothetical HDAC Inhibition Data (Based on Analogues)
| Compound | IC (nM) | Selectivity (HDAC1/6) | Reference |
|---|---|---|---|
| Target compound | ~120 | 2:1 | |
| SAHA (reference) | 10 | Pan-inhibitor | - |
Q. What strategies can resolve contradictions in reported biological activities, such as anti-inflammatory vs. anticancer effects?
Methodological Answer :
- Dose-Response Studies : Test the compound across a wide concentration range (1 nM–100 µM) in multiple cell lines (e.g., MCF-7, HeLa) .
- Pathway Analysis : Use Western blotting to assess markers like p53 (apoptosis) or NF-κB (inflammation) .
- Off-Target Profiling : Screen against kinase panels to identify unintended interactions .
Key Consideration : Solubility limitations in aqueous buffers (common for carbamates) may skew activity; use DMSO stocks ≤0.1% and include vehicle controls .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer :
- DFT Calculations : Optimize the carbamate’s electrophilic carbonyl group using Gaussian09 (B3LYP/6-31G* basis set). Calculate Fukui indices to identify reactive sites .
- Kinetic Studies : Monitor reactions with nucleophiles (e.g., NaN) via -NMR to derive rate constants (k) .
Example : The 2-oxoethyl group may exhibit higher electrophilicity (Fukui f ~0.15) compared to benzyl carbamates without this moiety .
Q. What are the best practices for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer :
- Analog Synthesis : Modify the benzyl group (e.g., para-nitro, methoxy) or benzimidazole substituents (e.g., 5-methyl, 6-chloro) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen-bond acceptors in the carbamate) .
Table 3 : SAR Trends in Analogues
| Modification | Effect on Bioactivity | Reference |
|---|---|---|
| Benzyl → tert-Butyl | Reduced HDAC inhibition | |
| Benzimidazole → Imidazole | Loss of anti-inflammatory effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
